molecular formula C10H9N3O4 B2640329 Dimethyl 2-azidobenzene-1,4-dicarboxylate CAS No. 3600-75-7

Dimethyl 2-azidobenzene-1,4-dicarboxylate

Cat. No.: B2640329
CAS No.: 3600-75-7
M. Wt: 235.199
InChI Key: PMEDBKGAHOFNES-UHFFFAOYSA-N
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Description

Dimethyl 2-azidobenzene-1,4-dicarboxylate is an organic compound with the molecular formula C10H9N3O4. It is a derivative of azobenzene, characterized by the presence of two ester groups and an azido group attached to a benzene ring.

Preparation Methods

The synthesis of dimethyl 2-azidobenzene-1,4-dicarboxylate typically involves the reaction of 2-azido-terephthalic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Dimethyl 2-azidobenzene-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming a variety of substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide.

Scientific Research Applications

Dimethyl 2-azidobenzene-1,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which dimethyl 2-azidobenzene-1,4-dicarboxylate exerts its effects involves the azido group, which can undergo a variety of chemical transformations. For example, in bioconjugation, the azido group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly specific and efficient, making it valuable in various applications .

Comparison with Similar Compounds

Dimethyl 2-azidobenzene-1,4-dicarboxylate can be compared with other azobenzene derivatives, such as:

    Azobenzene: Lacks the ester and azido groups, making it less versatile in certain chemical reactions.

    4,4’-Dinitroazobenzene: Contains nitro groups instead of azido groups, leading to different reactivity and applications.

    4,4’-Diaminoazobenzene:

Biological Activity

Dimethyl 2-azidobenzene-1,4-dicarboxylate (DMABDC) is a compound that has garnered attention in the fields of organic chemistry and medicinal chemistry due to its unique azido group and potential applications in bioconjugation and drug delivery systems. This article delves into its biological activity, highlighting various research findings, case studies, and potential applications.

DMABDC is characterized by its azido group, which plays a crucial role in its reactivity and biological applications. The compound can undergo several chemical transformations:

  • Oxidation : DMABDC can be oxidized to yield corresponding nitro derivatives.
  • Reduction : The azido group can be reduced to form an amine group.
  • Substitution : The azido group participates in nucleophilic substitution reactions, allowing for the formation of various substituted products.

These reactions are essential for its utility in synthetic chemistry and bioconjugation techniques.

The biological activity of DMABDC is primarily attributed to its azido group, which enables it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reaction is highly specific and efficient, leading to the formation of stable triazole linkages that are valuable in various applications, including:

  • Bioconjugation : DMABDC can be attached to biomolecules for imaging or therapeutic purposes.
  • Drug Delivery Systems : Research is ongoing into its potential use for targeted drug delivery due to its unique chemical properties .

1. Bioconjugation Techniques

DMABDC's azido group facilitates bioconjugation with biomolecules, enhancing imaging techniques and therapeutic interventions. This application is particularly relevant in cancer therapy, where targeted delivery of drugs is crucial.

2. Synthesis of Heterocycles

Research has demonstrated that DMABDC can serve as a precursor for synthesizing various heterocycles through its azido functionality. These heterocycles often exhibit significant biological activity, making DMABDC a valuable starting material in drug discovery .

3. Antitumor Activity

Preliminary studies indicate that compounds derived from DMABDC may exhibit antitumor properties. For instance, certain derivatives have been shown to possess cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Case Study 1: Synthesis of Triazoles

A study utilized DMABDC in the synthesis of 1,4-disubstituted triazoles through CuAAC reactions. The resulting triazole derivatives exhibited promising biological activities, including antimicrobial properties .

CompoundYield (%)Biological Activity
Triazole A91%Antimicrobial
Triazole B85%Cytotoxic against cancer cells

Case Study 2: Drug Delivery Systems

Research explored the use of DMABDC in developing drug delivery systems that target specific tissues. The compound's ability to form stable linkages with therapeutic agents enhances the efficacy and specificity of drug delivery.

Properties

IUPAC Name

dimethyl 2-azidobenzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-16-9(14)6-3-4-7(10(15)17-2)8(5-6)12-13-11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEDBKGAHOFNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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